

Spectroscopic and Structural Elucidation of 2,4-Dimethyl-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349

[Get Quote](#)

Introduction: **2,4-Dimethyl-6-nitrophenol** (CAS No: 14452-34-7) is a substituted nitrophenol with the molecular formula $C_8H_9NO_3$. Accurate structural confirmation and characterization of such organic compounds are fundamental in the fields of chemical research, synthesis, and drug development. This technical guide provides a summary of the predicted spectroscopic data for **2,4-Dimethyl-6-nitrophenol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Disclaimer: Experimental spectroscopic data for **2,4-Dimethyl-6-nitrophenol** is not readily available in public scientific databases. The data presented in the following tables are predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions are intended to serve as a reference and guide for researchers.

Predicted Spectroscopic Data

The structural formula of **2,4-Dimethyl-6-nitrophenol** is provided below for reference in interpreting the predicted spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenolic -OH	10.5 - 11.5	broad s	1H
Aromatic C5-H	7.8 - 8.0	d, $J \approx 2.5$ Hz	1H
Aromatic C3-H	7.3 - 7.5	d, $J \approx 2.5$ Hz	1H
Methyl C2-CH ₃	2.4 - 2.6	s	3H
Methyl C4-CH ₃	2.2 - 2.4	s	3H

s = singlet, d = doublet, J = coupling constant

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (C-OH)	155 - 160
C6 (C-NO ₂)	138 - 142
C4 (C-CH ₃)	135 - 139
C2 (C-CH ₃)	130 - 134
C5	125 - 129
C3	122 - 126
C2-CH ₃	18 - 22
C4-CH ₃	15 - 19

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Broad, Medium
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
N-O stretch (nitro, asymmetric)	1510 - 1550	Strong
N-O stretch (nitro, symmetric)	1330 - 1370	Strong
C=C stretch (aromatic)	1450 - 1600	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Interpretation	Relative Abundance
167	[M] ⁺ (Molecular Ion)	High
150	[M - OH] ⁺	Moderate
137	[M - NO] ⁺	Moderate
121	[M - NO ₂] ⁺	Moderate
107	[M - NO ₂ - CH ₂] ⁺	High
91	[C ₇ H ₇] ⁺ (Tropylium ion)	Moderate

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

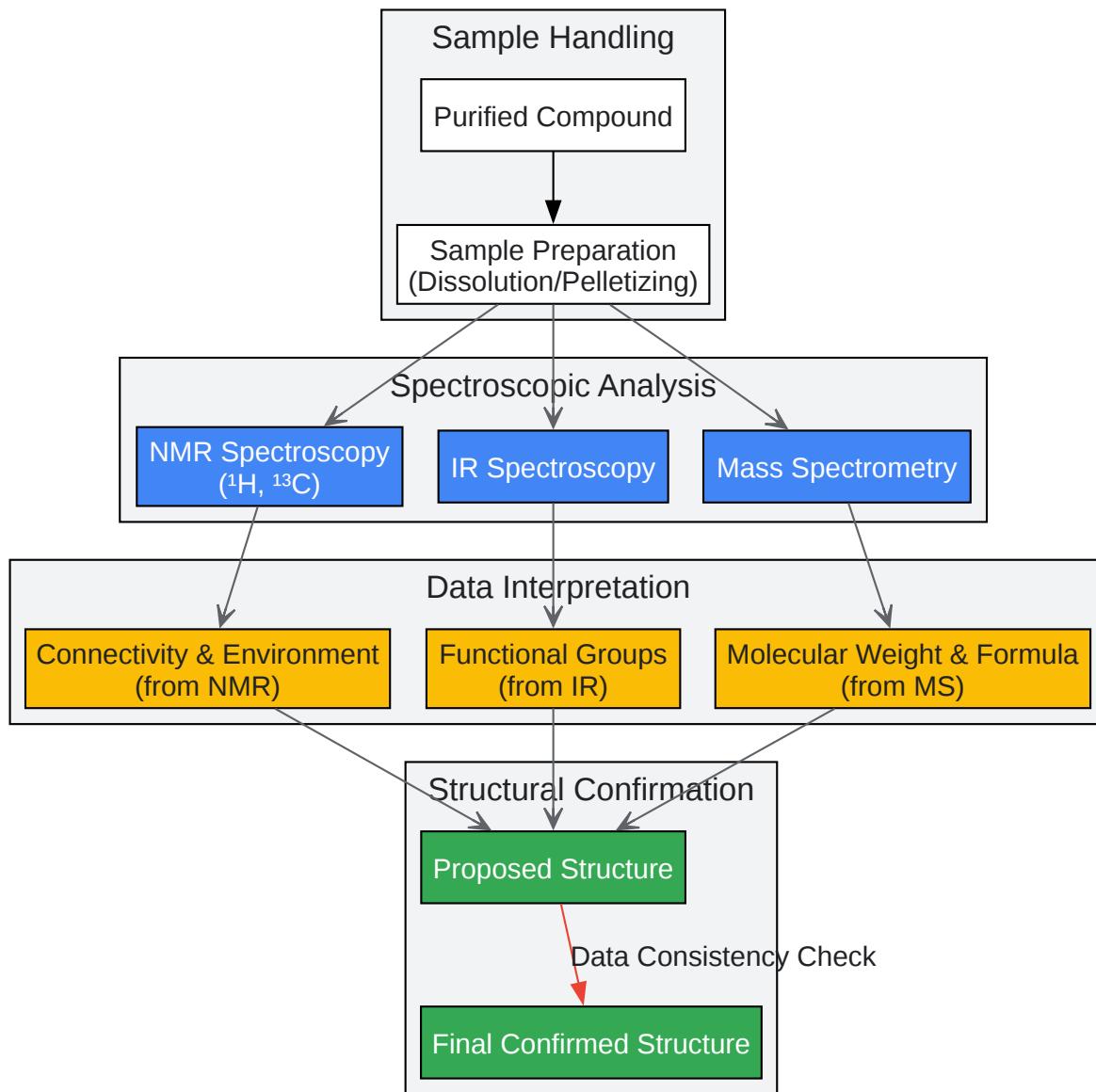
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of purified **2,4-Dimethyl-6-nitrophenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
- ^1H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane). Drop the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[1\]](#)
- Data Acquisition: Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . Co-add 16-32 scans to obtain a high-quality spectrum. A background spectrum of the empty

spectrometer (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. This can be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).
- Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate) is injected into the GC, which then separates the compound before it enters the mass spectrometer.
- Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Analytical Workflow Visualization

The structural elucidation of an unknown compound is a systematic process. The following diagram illustrates a general workflow, integrating the spectroscopic techniques discussed.

General Analytical Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: A flowchart of the general workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b088349#2-4-dimethyl-6-nitrophenol-spectroscopic-data-nmr-ir-ms)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b088349#2-4-dimethyl-6-nitrophenol-spectroscopic-data-nmr-ir-ms)
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2,4-Dimethyl-6-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088349#2-4-dimethyl-6-nitrophenol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b088349#2-4-dimethyl-6-nitrophenol-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com